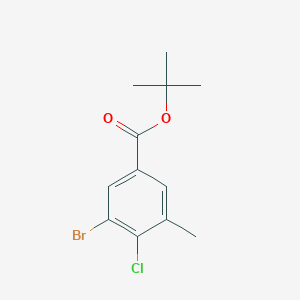

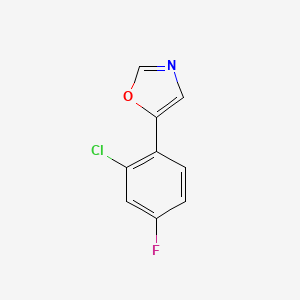

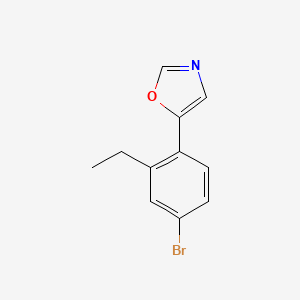

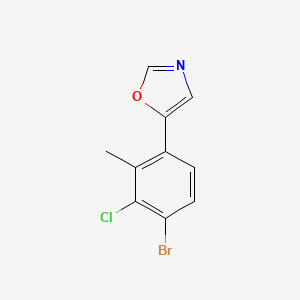

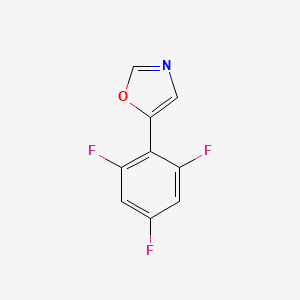

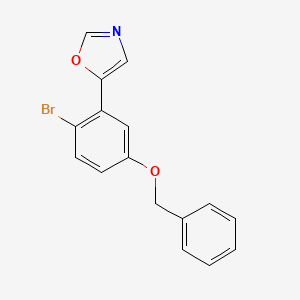

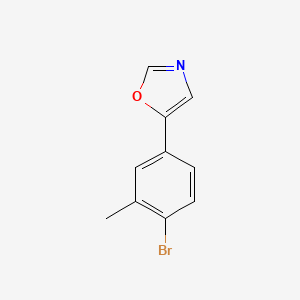

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(5-Bromo-2-fluorophenyl)-1,3-oxazole” is an important organic intermediate in medicinal chemistry . The compound is characterized by the presence of fluorine and bromine atoms on the benzene ring, which are active groups and can be used as active sites .

Synthesis Analysis

The compound was obtained by an unreported synthetic method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .Molecular Structure Analysis

The molecular structure of the compound was analyzed using density functional theory (DFT) to understand the physicochemical properties of the compound . The frontier molecular orbitals and molecular electrostatic potentials of the compound were also analyzed .Chemical Reactions Analysis

The compound is an important organic intermediate in medicinal chemistry. The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .Safety and Hazards

The safety data sheet for a similar compound, “5-Bromo-2-fluorophenylacetic acid”, suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

The compound 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole is an important organic intermediate in medicinal chemistry . The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .

Mode of Action

It is known that halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of sn2 electrophiles . This suggests that the compound may interact with its targets through electrophilic substitution reactions.

Biochemical Pathways

Given its role as an organic intermediate in medicinal chemistry , it is likely involved in the synthesis of various biologically active compounds. These compounds could potentially affect a wide range of biochemical pathways, depending on their specific structures and targets.

Result of Action

As an organic intermediate in medicinal chemistry , it is likely used in the synthesis of various biologically active compounds. The effects of these compounds would depend on their specific structures and targets.

Eigenschaften

IUPAC Name |

5-(5-bromo-2-fluorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWABNIISXNNBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CN=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.